molecular formula C10H21N B13315654 2-Butyl-3-methylpiperidine

2-Butyl-3-methylpiperidine

Cat. No.: B13315654
M. Wt: 155.28 g/mol
InChI Key: RYBYKVJKCXTMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound has the molecular formula C10H21N and a molecular weight of 155.28 g/mol . Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with butyl halides under basic conditions to form the desired product . Another approach involves the use of Grignard reagents with piperidine derivatives to introduce the butyl group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. These methods utilize readily accessible starting materials and catalysts to achieve high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-Butyl-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-butyl-3-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-7-10-9(2)6-5-8-11-10/h9-11H,3-8H2,1-2H3

InChI Key

RYBYKVJKCXTMNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(CCCN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.